3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a piperidinyl group, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or thionyl chloride.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with a suitable amine, such as N-[(1-piperidin-1-ylcyclohexyl)methyl]amine, under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinyl and cyclohexylmethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylmethyl)]propanamide
- 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylphenyl)]propanamide
Uniqueness
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is unique due to the presence of the cyclohexylmethyl group, which can confer distinct steric and electronic properties compared to other similar compounds. This can result in different biological activities and applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c24-20(12-17-27(25,26)19-10-4-1-5-11-19)22-18-21(13-6-2-7-14-21)23-15-8-3-9-16-23/h1,4-5,10-11H,2-3,6-9,12-18H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISECMUAYJHTDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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